
4-(Aminomethyl)-2-methoxyaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step sequences that can be adapted to synthesize 4-(Aminomethyl)-2-methoxyaniline dihydrochloride. For instance, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones as monoamine oxidase B inactivators involves a six-step sequence that could potentially be modified for the target compound . Additionally, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide and its optical isomers from commercially available trans-4-hydroxy-L-proline demonstrates the feasibility of synthesizing complex molecules with methoxy and amino functionalities .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Aminomethyl)-2-methoxyaniline dihydrochloride has been characterized using various spectroscopic techniques. For example, the characterization of two polymorphs of a related compound was achieved using X-ray powder diffractometry, infrared spectroscopy, and NMR spectroscopy . These techniques could be applied to determine the molecular structure of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride.
Chemical Reactions Analysis
The reactivity of compounds with similar structural features has been explored in the literature. For instance, the chemical behavior of a pyrimidine derivative towards primary and heterocyclic amines was investigated, leading to the formation of Schiff bases and other nitrogen heterocycles . This suggests that 4-(Aminomethyl)-2-methoxyaniline dihydrochloride could also participate in a variety of chemical reactions, potentially yielding a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, providing insights into their behavior in different environments. The molar refraction and polarizability of a related antiemetic drug were determined in aqueous solutions with varying concentrations of sodium or lithium chloride, indicating the influence of drug concentration on these properties . Such studies could be replicated for 4-(Aminomethyl)-2-methoxyaniline dihydrochloride to understand its physical and chemical properties in different media.
Applications De Recherche Scientifique
Synthesis and Characterization
- Solid-State Synthesis : 4-(Aminomethyl)-2-methoxyaniline dihydrochloride is involved in the solid-state synthesis of ring-substituted aminobenzenesulphonic acids, utilizing 2-methoxyaniline, showcasing its role in creating complex organic compounds (Kapoor, Kapoor, & Singh, 2010).
- Liquid-Liquid Extraction Properties : This compound has been studied for its extraction properties in synthesizing new methoxyaminobiphenylglyoxime derivatives, demonstrating its utility in chemical separation processes (Karapınar & Kabay, 2007).
Chemical Reactivity and Biological Evaluation
- Monoamine Oxidase B Inactivators : Derivatives of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride, such as 4-(aminomethyl)-1-aryl-2-pyrrolidinones, have been identified as monoamine oxidase B inactivators, indicating potential therapeutic applications (Ding & Silverman, 1992).
- Antibacterial Activities : This compound has been utilized in the synthesis of Zinc(II) complexes, like 4-Methoxyaniline-5,10,15,20-tetraphenylporphyrinatozinc(II), with research showing its antimicrobial properties (Obaleye et al., 2016).
Advanced Material Research
- Optically Active Polyanilines : The use of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride is significant in producing optically active sulfonated polyanilines, highlighting its importance in advanced material science (Strounina, Kane-Maguire, & Wallace, 1999).
- Corrosion Control : Research indicates its use in corrosion control of mild steel, particularly in acidic environments, signifying its potential in industrial applications (Bentiss et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-(aminomethyl)-2-methoxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-6(5-9)2-3-7(8)10;;/h2-4H,5,9-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVXBBXDBVHQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-methoxyaniline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide](/img/structure/B3013129.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)
![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)
![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)
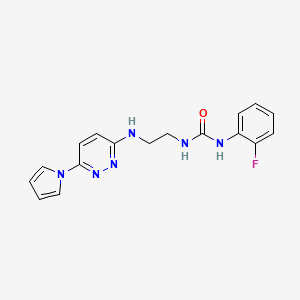
![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)
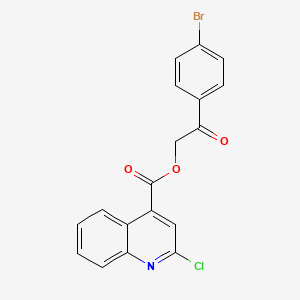
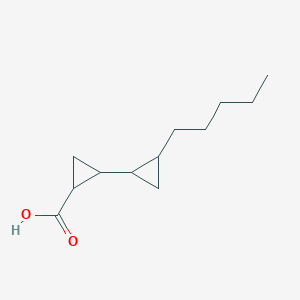
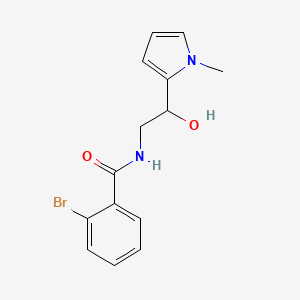
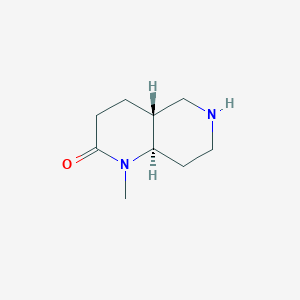
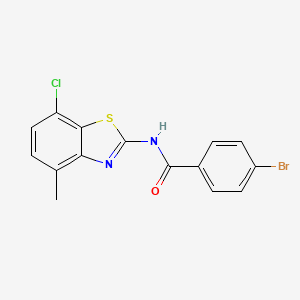
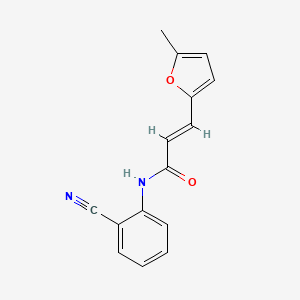
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3013149.png)